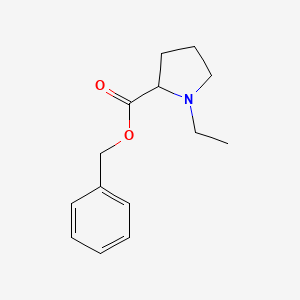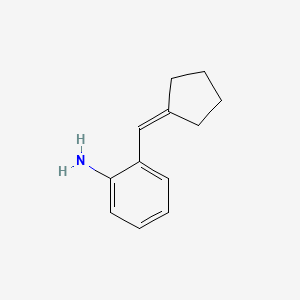
Benzenamine, 2-(cyclopentylidenemethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2-(cyclopentylidenemethyl)- is an organic compound that features a cyclopentylidene group attached to a benzenamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-(cyclopentylidenemethyl)- typically involves the reaction of cyclopentanone with benzenamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, which proceeds through the formation of an intermediate imine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Benzenamine, 2-(cyclopentylidenemethyl)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 2-(cyclopentylidenemethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can lead to a variety of substituted benzenamine derivatives .
Applications De Recherche Scientifique
Benzenamine, 2-(cyclopentylidenemethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mécanisme D'action
The mechanism of action of Benzenamine, 2-(cyclopentylidenemethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Benzenamine, 2-(cyclopentylidenemethyl)- include other benzenamine derivatives and cyclopentylidene-containing compounds. Examples include:
Aniline: A simple benzenamine with a wide range of applications.
Cyclopentylamine: A compound with a cyclopentyl group attached to an amine.
N-Phenylcyclopentanamine: A compound structurally similar to Benzenamine, 2-(cyclopentylidenemethyl)- but with different substituents
Uniqueness
Benzenamine, 2-(cyclopentylidenemethyl)- is unique due to its specific combination of a cyclopentylidene group and a benzenamine structure.
Propriétés
Numéro CAS |
1279722-89-2 |
|---|---|
Formule moléculaire |
C12H15N |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
2-(cyclopentylidenemethyl)aniline |
InChI |
InChI=1S/C12H15N/c13-12-8-4-3-7-11(12)9-10-5-1-2-6-10/h3-4,7-9H,1-2,5-6,13H2 |
Clé InChI |
UPHKMWCESGUAEN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC2=CC=CC=C2N)C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
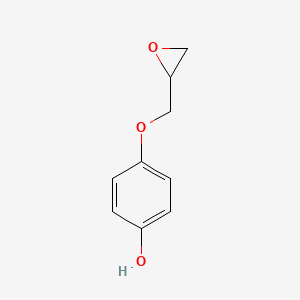

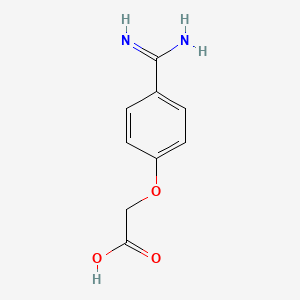
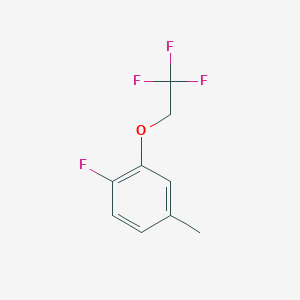

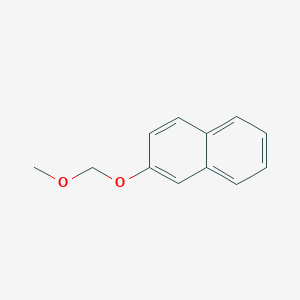

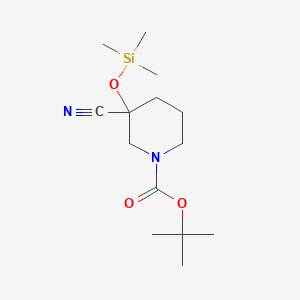
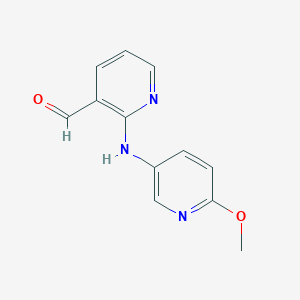


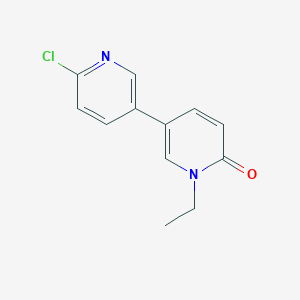
![6-iodo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8310507.png)
